CDTA DISODIUM SALT

Description

Historical Development and Chemical Origins

Cyclohexanediaminetetraacetic acid disodium salt (CDTA disodium salt) emerged from mid-20th-century advancements in coordination chemistry, driven by the need for robust chelating agents. Its development paralleled that of ethylenediaminetetraacetic acid (EDTA), with researchers seeking analogues offering enhanced metal-ion selectivity and stability. The trans-1,2-diaminocyclohexane backbone was first synthesized in the 1960s to exploit the rigid cyclohexane ring’s stereochemical effects on metal coordination. This compound, a derivative where two carboxyl groups are deprotonated and neutralized with sodium ions, gained prominence for its superior binding affinity toward transition metals and lanthanides compared to EDTA. Early applications focused on analytical chemistry, particularly in titrimetric determinations of metal ions under challenging pH conditions.

Nomenclature and Structural Identification

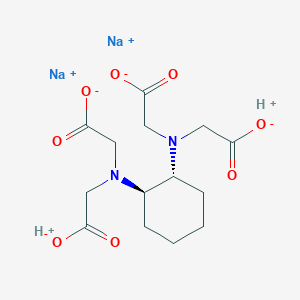

This compound is systematically named disodium-2-[[(1R,2R)-2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate , reflecting its stereospecific trans configuration and sodium counterions. Key structural features include:

- A cyclohexane ring with axial 1,2-diamine groups.

- Four carboxylate moieties , two of which are deprotonated and bound to sodium.

- A hexadentate coordination geometry enabling strong metal chelation.

Identification Methods :

- Infrared (IR) spectroscopy : Characteristic peaks at 1,600–1,550 cm⁻¹ (C=O stretching) and 3,400–3,200 cm⁻¹ (N-H bending).

- Nuclear Magnetic Resonance (NMR) : Proton signals at δ 2.8–3.2 ppm (cyclohexane backbone) and δ 3.5–3.7 ppm (methylene groups adjacent to carboxylates).

- X-ray crystallography : Confirms trans stereochemistry and octahedral metal coordination in complexes.

CAS Registry and Standardized Identification Parameters

This compound is unambiguously identified through standardized parameters:

These identifiers ensure precise communication in regulatory and research contexts.

Relationship to Parent CDTA Structure

This compound is derived from cyclohexanediaminetetraacetic acid (CDTA), a hexadentate ligand with four carboxylic acid groups. Key distinctions include:

The disodium form enhances water solubility and simplifies handling in laboratory settings, making it preferable for synthesizing metal-organic frameworks (MOFs) and analytical reagents.

Significance in Coordination Chemistry Research

This compound’s rigid backbone and strong chelation capacity have solidified its role in cutting-edge research:

- Lanthanide Complexation : Forms stable hepta-coordinated complexes with Tb(III), Dy(III), and Er(III), critical for luminescent materials and MRI contrast agents.

- Coordination Polymers : Serves as a bridging ligand in polymeric structures like {[Cd(µ₄-CDTA)(Hade)]ₙ}, which exhibit unique magnetic and catalytic properties.

- Analytical Chemistry : Enables precise determination of metal ions via capillary electrophoresis and spectrophotometry, outperforming EDTA in selectivity for Fe(III) and Mn(II).

Comparative Stability Constants (log K) :

| Metal Ion | This compound | EDTA |

|---|---|---|

| Fe³⁺ | 29.3 | 25.1 |

| Cu²⁺ | 21.3 | 18.8 |

| Ca²⁺ | 12.5 | 10.7 |

Data adapted from thermodynamic studies highlight CDTA’s superiority in high-affinity applications.

Properties

CAS No. |

57137-35-6 |

|---|---|

Molecular Formula |

C14H20N2Na2O8 |

Molecular Weight |

390.30 g/mol |

IUPAC Name |

disodium;2-[[(1R,2R)-2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2/t9-,10-;;/m1../s1 |

InChI Key |

TVTLKUMLAQUFAS-HSTMFJOWSA-L |

SMILES |

[H+].[H+].C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of CDTA Free Acid

- Chloroacetic acid is dissolved in water at concentrations typically between 20-70 wt%, preferably around 30 wt%, and cooled to 0°C.

- A non-metallic amino or hydroxide base solution (e.g., ammonium hydroxide or trimethylammonium hydroxide) is added slowly at low temperature to form a chloroacetic acid-nonmetal ionic complex, maintaining temperature below 10°C.

- 1,2-Diaminocyclohexane is then added, and the reaction mixture is gradually heated to 75-80°C while continuing to add the neutralizing agent dropwise.

- The reaction is maintained at about 100°C for one hour to complete the synthesis.

- The mixture is cooled and filtered to separate any crystals formed.

Acidification and Crystallization

- The filtrate is slowly acidified with concentrated hydrochloric acid.

- At pH ~3, CDTA begins to crystallize as a cloudy precipitate.

- Further acidification to pH 2 promotes complete crystallization.

- The precipitate is filtered and washed to recover CDTA crystals.

Recrystallization for Purification

- A portion of the crude CDTA crystals is dissolved in deionized water.

- A non-metallic base is added to raise the pH to 6-7, dissolving the crystals.

- Dilute hydrochloric acid is added slowly to lower the pH to ~4, causing CDTA to precipitate.

- Further acidification to pH 2 ensures maximum yield.

- The precipitate is filtered and dried, yielding ultra-high purity CDTA disodium salt.

Neutralization to Form Disodium Salt

- The free acid form of CDTA is neutralized with sodium hydroxide solution.

- The pH is carefully controlled, typically around 4.7 to 7, to ensure complete conversion to the disodium salt.

- The solution is boiled to induce crystallization of the disodium salt.

- Slow cooling allows the formation of high-quality crystals.

- The crystals are filtered, washed, and dried under vacuum or air.

Dry Blending Method

- Sodium hydroxide flakes are mixed in the dry state with CDTA free acid containing about 15% water.

- The exothermic heat of reaction evaporates the moisture.

- This produces a dry blend of this compound.

- The product can be further vacuum dried or air dried to remove residual moisture.

Comparative Solubility and Purity Findings

| Parameter | Novel this compound Preparation | Prior Art Preparation |

|---|---|---|

| Solubility in water (9% solution) | Complete dissolution in 2 minutes | No complete dissolution after 2 days |

| pH during crystallization | ~4.7 to 7 (controlled) | Variable, less controlled |

| Purity level | Ultra-high purity after recrystallization | Lower purity, contains alkali |

| Drying method | Vacuum or air drying | Air drying or spray drying |

The novel preparation methods yield a disodium salt with significantly improved solubility and purity compared to prior art, attributed to controlled pH and recrystallization steps.

Detailed Research Findings

- Hydrolysis of Precursors: The synthesis starts from precursors like ethylene diamine tetraacetonitrile or nitrilo triacetonitrile, which undergo hydrolysis to form the acid form of CDTA.

- pH Control: Maintaining the pH around 4.7 during neutralization is critical for optimal crystallization and purity.

- Temperature Control: Cooling and slow heating steps are essential to control crystal formation and avoid impurities.

- Use of Non-metal Bases: Amino or hydroxide bases such as ammonium hydroxide or trimethylammonium hydroxide are preferred to avoid metal contamination.

- Purification by Recrystallization: Multiple recrystallization cycles with controlled pH adjustments remove trace metals and impurities, yielding ultra-pure this compound.

- Solubility Advantage: The novel disodium salt dissolves rapidly in water, enhancing its usability in applications requiring fast chelation.

Summary Table of Preparation Steps

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve chloroacetic acid in water | 20-70 wt%, cooled to 0°C |

| 2 | Add half neutralizing agent (non-metal base) | 10 wt% solution, temperature <10°C |

| 3 | Add 1,2-diaminocyclohexane | Heat slowly to 75-80°C |

| 4 | Add remaining neutralizing agent dropwise | Maintain heating, max 100°C for 1 hour |

| 5 | Cool and filter reaction mixture | Separate crystals |

| 6 | Acidify filtrate with HCl to pH 3 then pH 2 | Slow addition, constant stirring |

| 7 | Filter and recover CDTA crystals | Wash and dry |

| 8 | Recrystallize for purification | Dissolve in water, adjust pH 6-7 with base, re-acidify to pH 4 and 2 |

| 9 | Final filtration and drying | Obtain ultra-pure this compound |

Chemical Reactions Analysis

Types of Reactions

Disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as Pb(II), Fe(III), and Bi(III).

Oxidation and Reduction: Can participate in redox reactions, particularly with metal ions.

Substitution: Reacts with other ligands to form substituted complexes.

Common Reagents and Conditions

Common reagents used in these reactions include metal salts (e.g., nitrates, chlorides) and oxidizing or reducing agents. The reactions are typically carried out in aqueous solutions under controlled pH conditions .

Major Products

The major products formed from these reactions are metal-chelate complexes, which have various applications in analytical chemistry and industrial processes .

Scientific Research Applications

Stabilization of Hydroxylamine Solutions

One of the notable applications of CDTA disodium salt is in the stabilization of hydroxylamine solutions. Research indicates that CDTA significantly enhances the stability of these solutions compared to traditional stabilizers like EDTA. In a study, it was demonstrated that adding CDTA at concentrations between 50 to 200 ppm effectively stabilized hydroxylamine solutions against decomposition due to metal ion presence and oxygen exposure .

Table 1: Stability of Hydroxylamine Solutions with Various Stabilizers

| Stabilizer | Concentration (ppm) | Gas Evolution (μL/g/h) |

|---|---|---|

| None | 0 | 54.1 |

| EDTA | 200 | 26.1 |

| CDTA | 200 | 3.1 |

Applications in Food Science

This compound has been used to inhibit undesirable color changes in food products. A study showed that adding 50 ppm of CDTA effectively reduced pink color development in cooked turkey products, which is often associated with storage time and exposure to light .

Table 2: Effect of Chelators on Color Development in Cooked Turkey

| Chelator | Concentration (ppm) | Color Development (Score) |

|---|---|---|

| Control | 0 | High |

| EDTA | 50 | Moderate |

| CDTA | 50 | Low |

Environmental Applications

In environmental science, this compound is employed for metal ion removal from wastewater and soil remediation processes. Its chelating properties allow it to bind heavy metals, facilitating their extraction or stabilization, thus reducing toxicity levels in contaminated environments .

Hydroxylamine Stabilization Study

A detailed study evaluated the effectiveness of CDTA as a stabilizer for hydroxylamine solutions under varying conditions of temperature and metal ion concentration. The results indicated that solutions containing CDTA showed significantly lower gas evolution rates compared to those stabilized with EDTA, confirming its superior performance in maintaining stability .

Food Preservation Research

In food preservation research, the addition of CDTA was tested alongside other chelators for their effectiveness in preventing color changes in meat products during storage. The findings revealed that while all chelators had some effect, CDTA was particularly effective at lower concentrations, highlighting its potential for use as a food additive .

Mechanism of Action

The mechanism of action of disodium cyclohexane-1,2-diamine-N,N,N’,N’-tetraacetate, trans- involves the formation of stable complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming a chelate ring that stabilizes the metal ion and prevents it from participating in unwanted reactions . This chelation process is crucial in applications such as metal detoxification and analytical chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Differences

CDTA Disodium Salt is distinguished from EDTA (Ethylenediaminetetraacetic Acid) derivatives by its cyclohexane ring , which replaces the ethylene group in EDTA. This structural rigidity improves its affinity for certain metal ions, particularly in alkaline conditions. Below is a comparative analysis with key analogs:

2.4 Stability and Selectivity

CDTA’s cyclohexane structure enhances metal-ion selectivity , particularly for transition metals like Fe³⁺ and Cu²⁺, making it suitable for precise analytical applications. In contrast, EDTA’s linear structure allows rapid but less selective binding, favoring Ca²⁺ and Mg²⁺ in hard water treatment .

Q & A

Q. What are the critical physicochemical properties of CDTA disodium salt that influence its chelation efficiency in experimental applications?

this compound (C₁₄H₂₀N₂Na₂O₈, molecular weight 390.30) exhibits high water solubility and stability under standard laboratory conditions, making it suitable for metal ion chelation. Its six donor atoms (four carboxylate and two amine groups) enable strong, selective binding to divalent and trivalent metal ions. Researchers should verify solubility in aqueous buffers and assess pH-dependent stability (optimal range: pH 6–10) to avoid precipitation or reduced activity .

Q. How should this compound be stored and handled to maintain integrity in laboratory settings?

Store in airtight containers at room temperature (15–25°C), protected from moisture and light. Avoid contact with strong oxidizers or reactive metals (e.g., aluminum) to prevent decomposition. Use personal protective equipment (gloves, goggles) during handling, as dust inhalation or eye contact may cause irritation. For environmental studies, ensure waste disposal complies with local regulations to mitigate aquatic toxicity risks .

Q. What analytical techniques validate the purity and concentration of this compound in experimental preparations?

Common methods include:

- Titration : EDTA displacement assays to quantify chelation capacity.

- Spectroscopy : UV-Vis or NMR to confirm structural integrity.

- Chromatography : HPLC with a polar stationary phase to assess purity. Cross-validate results with certified reference materials to minimize batch-to-batch variability .

Advanced Research Questions

Q. How can experimental designs optimize this compound’s efficacy in trace metal analysis while minimizing interference?

Key considerations:

- pH Control : Adjust buffer systems to match the target metal’s binding affinity (e.g., higher pH for Fe³⁺ vs. Ca²⁺).

- Competitive Ligands : Pre-treat samples with masking agents (e.g., cyanide for Cu²⁺) to isolate specific metal interactions.

- Dosage Optimization : Conduct dose-response assays to determine the minimum effective concentration, avoiding excess CDTA that might destabilize colloids or interfere with downstream assays .

Q. How should researchers address contradictory data on CDTA’s ability to inhibit metal-catalyzed oxidation in biological systems?

- Replicate Experiments : Ensure consistency in parameters (e.g., temperature, oxygen levels, metal ion ratios).

- Alternative Assays : Compare results across multiple methods (e.g., thiobarbituric acid reactive substances (TBARS) for lipid peroxidation vs. electron paramagnetic resonance (EPR) for radical detection).

- Control Variables : Account for endogenous chelators (e.g., glutathione) that may compete with CDTA .

Q. What methodologies quantify the binding constants of this compound with rare earth metals under varying pH conditions?

- Potentiometric Titration : Measure pH changes during metal-CDPA complexation to calculate logK values.

- Isothermal Titration Calorimetry (ITC) : Directly assess binding thermodynamics.

- Computational Modeling : Use density functional theory (DFT) to predict coordination geometries and validate with experimental data .

Q. What role does this compound play in environmental monitoring, such as SO₂ detection per HJ482-2009 standards?

CDTA acts as a masking agent to eliminate interference from metal ions (e.g., Fe³⁺, Cu²⁺) during colorimetric SO₂ analysis. Researchers must standardize CDTA concentration (typically 0.05–0.1 M) and pre-incubation time (10–15 minutes) to ensure complete metal chelation without affecting sulfite oxidation kinetics .

Methodological Resources

- Data Analysis : For complex datasets, employ multivariate statistics (e.g., PCA) to disentangle CDTA’s effects from confounding variables .

- Ecotoxicology : Follow OECD Test Guidelines (e.g., OECD 201, 202) to evaluate CDTA’s impact on aquatic organisms, referencing EDTA’s established hazards as a cautionary benchmark .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.